Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester
Description
Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester is a heterocyclic compound featuring a fused pyrazino-phenanthroline backbone with a methyl ester substituent at the 2-position. Its structure includes a large conjugated π-system, enabling applications in supramolecular chemistry and catalysis. The methyl ester group enhances solubility compared to its dicarboxylic acid precursor (H₂ppdb), which contains two carboxylic acid groups at positions 2 and 3 . This compound acts as a multidentate ligand, coordinating with transition metals through nitrogen and oxygen atoms, making it valuable in electrocatalysis and light-emitting electrochemical cells (LECs) .
Properties
CAS No. |
624723-64-4 |
|---|---|
Molecular Formula |
C16H10N4O2 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
methyl pyrazino[2,3-f][1,10]phenanthroline-3-carboxylate |
InChI |
InChI=1S/C16H10N4O2/c1-22-16(21)11-8-19-14-9-4-2-6-17-12(9)13-10(15(14)20-11)5-3-7-18-13/h2-8H,1H3 |
InChI Key |
XIUDZUIZGYTPBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C3=C(C4=C(C2=N1)C=CC=N4)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester typically involves the reaction of pyrazino[2,3-f][1,10]phenanthroline with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and molecular device technology.
Biology: Employed in the development of fluorescent probes for biological imaging.
Industry: Utilized in the production of dye-sensitized solar cells and organic light-emitting diodes (OLEDs) due to its electron-accepting properties
Mechanism of Action
The mechanism of action of Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester primarily involves its ability to act as an electron acceptor. The electron density is delocalized on the quinoxaline ring, allowing it to stabilize various metal ions and form stable complexes. This property is particularly useful in applications such as catalysis and molecular device technology .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester and related compounds:
Key Research Findings
Electrochemical Performance
- The methyl ester derivative exhibits superior solubility in organic solvents compared to H₂ppdb, facilitating its use in thin-film LECs. However, its metal-binding affinity is slightly reduced due to the ester group’s electron-withdrawing nature .
- In Ir(III) complexes, this compound demonstrates 15% higher electroluminescence efficiency than its 4,7-substituted analogue, attributed to optimized ligand-field splitting .
Catalytic Activity
- The thiophene-fused analogue (with Cu(II)) shows a 20% higher oxygen reduction reaction (ORR) current density compared to the methyl ester derivative, likely due to enhanced π-electron delocalization from the thiophene moiety .
Supramolecular Behavior
- H₂ppdb forms stable supramolecular structures via hydrogen bonding between carboxyl groups, while the methyl ester derivative relies on π-π stacking and weaker dipole interactions, leading to less predictable assembly .
Biological Activity
Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester is a heterocyclic compound that has gained attention due to its potential biological activities and applications in medicinal chemistry. This compound features a unique fused ring structure that combines pyrazine and phenanthroline moieties, contributing to its distinctive electronic properties and reactivity.
- Molecular Formula : C₁₆H₁₃N₃O₂
- Molecular Weight : Approximately 282.27 g/mol
- Structure : The compound's structure allows it to function as an effective ligand in coordination chemistry.
The biological activity of this compound is primarily attributed to its role as a ligand in metal complexes. It interacts with various biomolecules through coordination, which can influence several biochemical pathways:
- Electron Acceptor Role : The compound acts as an electron acceptor in redox reactions, facilitating electron transfer processes.
- Binding Affinity : Studies have shown that this compound exhibits significant binding affinity with metal ions such as copper(II), forming stable complexes that can exhibit enhanced biological activity.
Antimicrobial Activity
Research indicates that derivatives of Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid demonstrate notable antimicrobial properties:
- Mycobacterium tuberculosis : Some studies have highlighted the effectiveness of phenanthroline derivatives against drug-resistant strains of Mycobacterium tuberculosis. For instance, 5-nitro-1,10-phenanthroline was identified as a lead compound with significant activity against this pathogen .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro studies have shown that certain phenanthroline derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from phenanthrolines displayed moderate to significant antitumor activity against renal and breast cancer cells .
Mechanistic Insights
The mechanism underlying the biological activity of these compounds often involves:
- Induction of Autophagy : Some studies suggest that these compounds can modulate host cellular machinery to enhance the clearance of intracellular pathogens .
- Inhibition of Metallopeptidases : Pyrazino[2,3-f][1,10]phenanthroline has been reported to inhibit metallopeptidases in fungi, leading to morphological changes and reduced viability .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
